molecular formula C10H10FNO B3322320 6-Fluoro-3,3-dimethylisoindolin-1-one CAS No. 1440519-93-6

6-Fluoro-3,3-dimethylisoindolin-1-one

Cat. No.: B3322320
CAS No.: 1440519-93-6
M. Wt: 179.19 g/mol
InChI Key: JAJYBBIBKMDZAN-UHFFFAOYSA-N
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Description

6-Fluoro-3,3-dimethylisoindolin-1-one is a chemical compound with the molecular formula C10H10FNO. It is a derivative of isoindoline, featuring a fluorine atom at the 6th position and two methyl groups at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,3-dimethylisoindolin-1-one typically involves the reaction of 6-fluoroisatin with a suitable methylating agent under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,3-dimethylisoindolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position .

Mechanism of Action

The mechanism of action of 6-Fluoro-3,3-dimethylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the isoindolinone core play crucial roles in binding to these targets, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3,3-dimethylisoindolin-1-one is unique due to the presence of both the fluorine atom and the two methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, while the methyl groups can affect its solubility and overall molecular interactions .

Properties

IUPAC Name

6-fluoro-3,3-dimethyl-2H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-10(2)8-4-3-6(11)5-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJYBBIBKMDZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)F)C(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225416
Record name 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440519-93-6
Record name 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440519-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(2-bromo-4-fluoro-phenyl)-1-methyl-ethylamine (1.5 g, 6.52 mmol), Pd(dppf)Cl2 (0.15 g), DIPEA (2.52 g, 19.6 mmol) in DMF (20 mL) was stirred in an autoclave under 2 MPa of CO (g) at 130° C. for 16 hours. After it was cooled to room temperature, the reaction mixture was diluted with EtOAc (300 mL). The organic layer was washed with brine, filtered, and concentrated under reduced pressure to give a crude product which was purified by chromatography to give the title compound (100 mg, yield 8.6%) as a brown solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
8.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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